Valganciclovir-d8: An In-depth Technical Guide for Researchers and Drug Development Professionals
Valganciclovir-d8: An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Valganciclovir-d8, a deuterated analog of the antiviral prodrug Valganciclovir. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work, particularly in the fields of pharmacokinetics, metabolism, and bioanalytical assays. This document delves into the chemical structure, molecular weight, synthesis rationale, and practical applications of Valganciclovir-d8, with a focus on the scientific principles that underpin its use.
Introduction: The Role of Deuterated Analogs in Pharmaceutical Research
Deuterium-labeled compounds, such as Valganciclovir-d8, are indispensable tools in modern drug development. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties. This mass shift is readily detectable by mass spectrometry, making deuterated compounds ideal internal standards for quantitative bioanalysis.[1] Furthermore, the increased mass can sometimes alter metabolic pathways due to the kinetic isotope effect, providing a unique avenue for studying drug metabolism and potentially developing drugs with improved pharmacokinetic profiles.[2]
Valganciclovir is a prodrug of Ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections in immunocompromised individuals.[3] Valganciclovir itself is the L-valyl ester of Ganciclovir, a modification that enhances its oral bioavailability.[3] Following oral administration, esterases in the intestine and liver rapidly convert Valganciclovir to Ganciclovir.[4] Valganciclovir-d8 serves as a high-fidelity internal standard for tracking the absorption, distribution, metabolism, and excretion (ADME) of Valganciclovir.[1][5]
Chemical Structure and Physicochemical Properties
Valganciclovir-d8 is a stable isotope-labeled version of Valganciclovir where eight hydrogen atoms have been replaced by deuterium atoms. The deuterium labeling is specifically located on the L-valine portion of the molecule.
Molecular Structure
The precise placement of the deuterium atoms is critical for its function as an internal standard, ensuring that it co-elutes with the unlabeled drug during chromatographic separation while being distinguishable by mass spectrometry. Based on its IUPAC name, [2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate, the eight deuterium atoms are located on the L-valine ester moiety.[4]
Below is a DOT language representation of the chemical structure of Valganciclovir-d8.
Caption: Chemical structure of Valganciclovir-d8.
Physicochemical Data
The key physicochemical properties of Valganciclovir-d8 are summarized in the table below. The molecular weight is increased by approximately 8 Da compared to the unlabeled Valganciclovir due to the eight deuterium atoms.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄D₈N₆O₅ | [6] |
| Molecular Weight | 362.41 g/mol | [1] |
| Unlabeled Molecular Weight | 354.37 g/mol | [7] |
| CAS Number | 1132088-63-1 | [1] |
| Appearance | White to off-white crystalline powder (inferred from Valganciclovir HCl) | [8] |
| Solubility | Polar hydrophilic compound (inferred from Valganciclovir HCl) | [4] |
Synthesis of Valganciclovir-d8
The synthesis of Valganciclovir-d8 is not extensively detailed in publicly available literature. However, a logical synthetic route can be inferred from the synthesis of unlabeled Valganciclovir and other deuterated analogs like Valganciclovir-d5.[3][9] The core principle is the esterification of Ganciclovir with a deuterated L-valine derivative.
Rationale for Synthetic Strategy
The synthesis of Valganciclovir-d8 would likely start with commercially available deuterated L-valine (L-valine-d8). This starting material would then be coupled to the primary hydroxyl group of Ganciclovir. A key challenge in the synthesis of Valganciclovir is achieving selective esterification at the desired hydroxyl group of Ganciclovir, which has two hydroxyl groups. This can be addressed through the use of protecting groups or by exploiting differences in the reactivity of the hydroxyl groups.
A plausible synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for Valganciclovir-d8.
Experimental Protocol (Hypothetical)
The following is a hypothetical, high-level protocol based on known organic chemistry principles and published syntheses of similar compounds.[9]
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Protection of L-valine-d8: The amino group of L-valine-d8 is protected, for instance, with a benzyloxycarbonyl (Cbz) group, to prevent side reactions during the esterification.
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Activation of the Carboxyl Group: The carboxylic acid of the protected L-valine-d8 is activated to facilitate esterification. This can be achieved by converting it to an acid chloride or by using coupling reagents.
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Esterification: The activated, protected L-valine-d8 is reacted with Ganciclovir. The reaction conditions would be optimized to favor the formation of the desired monoester.
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Deprotection: The protecting group on the amino group of the valine moiety is removed, typically by hydrogenolysis for a Cbz group, to yield Valganciclovir-d8.
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Purification: The final product is purified using techniques such as chromatography and recrystallization to ensure high isotopic and chemical purity.
Application in Bioanalytical Methods
The primary application of Valganciclovir-d8 is as an internal standard in the quantification of Valganciclovir and its active metabolite, Ganciclovir, in biological matrices such as plasma.[8][10] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is particularly prevalent due to the high sensitivity and selectivity of this technique.
Role as an Internal Standard
An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Valganciclovir-d8 fits this requirement perfectly as its chemical structure is nearly identical to Valganciclovir, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer.
Experimental Protocol: Quantification of Valganciclovir in Human Plasma by LC-MS/MS
The following is a generalized protocol based on published methods for the analysis of Valganciclovir in human plasma.[11][12]
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Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known amount of Valganciclovir-d8 solution (the internal standard).
-
Precipitate the plasma proteins by adding a solvent such as acetonitrile.
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Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry:
-
Utilize an electrospray ionization (ESI) source in the positive ion mode.
-
Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Valganciclovir and Valganciclovir-d8.
-
-
-
Data Analysis:
-
Quantify Valganciclovir by calculating the peak area ratio of the analyte to the internal standard (Valganciclovir-d8).
-
Generate a calibration curve using standards of known Valganciclovir concentrations and a constant concentration of Valganciclovir-d8.
-
Determine the concentration of Valganciclovir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Valganciclovir-d8 is a critical tool for researchers and drug development professionals involved in the study of Valganciclovir. Its well-defined chemical structure and molecular weight, combined with its utility as an internal standard in highly sensitive bioanalytical methods, make it an invaluable asset for pharmacokinetic and bioequivalence studies. The principles outlined in this guide provide a solid foundation for the effective application of Valganciclovir-d8 in a research setting.
References
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Pharmaffiliates. (n.d.). Valganciclovir-d8. Retrieved from [Link]
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Axios Research. (n.d.). Valganciclovir-d8 (Mixture of Diastereomers). Retrieved from [Link]
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Therapeutic Goods Administration (TGA). (2016). AusPAR Attachment 1: Product Information for Valganciclovir. Retrieved from [Link]
- Gautam, P., et al. (2011). Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection. Clinical Biochemistry, 44(10-11), 907-915.
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Drugs.com. (n.d.). Valganciclovir: Package Insert / Prescribing Information. Retrieved from [Link]
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- Anand, R. V., et al. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. ARKIVOC, 2011(ii), 199-208.
- Kimberlin, D. W., et al. (2008). Pharmacokinetic and pharmacodynamic assessment of oral valganciclovir in the treatment of symptomatic congenital cytomegalovirus disease. The Journal of Infectious Diseases, 197(6), 836-845.
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ResearchGate. (n.d.). MRM spectra of valganciclovir and ganciclovir of blank plasma samples. Retrieved from [Link]
- Zhidkova, A. S., et al. (2021). Development and Validation of Valganciclovir and its Active Metabolite Ganciclovir Determination in Human Plasma by HPLC-MS/MS Method. Pharmaceutical Chemistry Journal, 54(11), 1165-1171.
- Itohara, K., et al. (2025). Pharmacokinetic and Pharmacodynamic Assessment of Valganciclovir in Infants With Congenital Cytomegalovirus Infection. Therapeutic Drug Monitoring, 47(3), 393-399.
- Reddy, G. O., et al. (2012). Alternative Synthesis of Valganciclovir Hydrochloride.
- Woillard, J. B., et al. (2022). Pharmacokinetics, Pharmacodynamics, and Therapeutic Drug Monitoring of Valganciclovir and Ganciclovir in Transplantation. Clinical Pharmacology & Therapeutics, 112(2), 233-276.
- Zhang, Y., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(1), 1-20.
- Hummert, P., et al. (2018). Determination of Ganciclovir and Acyclovir in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 40(6), 726-733.
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ResearchGate. (n.d.). ¹H-NMR spectra of (i) GCV and (ii) GCV-PCL. Retrieved from [Link]
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The Merck Index Online. (n.d.). Valganciclovir. Retrieved from [Link]
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PubChem. (n.d.). Valganciclovir. Retrieved from [Link]
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